Sulfur-35

Übersicht

Beschreibung

Sulfur-35 is a radioactive isotope of sulfur with a half-life of 87.2 days. It is commonly used in scientific research for various purposes, including studying the metabolism of sulfur in living organisms, tracing biochemical pathways, and investigating the mechanisms of certain diseases.

Wissenschaftliche Forschungsanwendungen

Radiotracer Technique in Agriculture

Sulfur-35 has been utilized as a radiotracer in agricultural studies. Shedley, Till, and Blair (1979) demonstrated its application in analyzing the sulfur release from fertilizers and its uptake by plants. They labeled the soil available sulfur pool with 35S and monitored its dilution by sulfur from fertilizers, thereby showing the effects of fertilizer form, particle size, and application rate on sulfur supply to plants (Shedley, Till, & Blair, 1979).

Atmospheric and Hydrological Studies

Lin, Wang, Kang, and Thiemens (2017) utilized cosmogenic 35S in snow and water samples to understand chemical and physical processes in the atmosphere, hydrosphere, and cryosphere. Their method allowed high-sensitivity determination of 35S, especially useful for studying remote regions like the Tibetan Plateau and polar areas (Lin, Wang, Kang, & Thiemens, 2017).

Sulfur Biogeochemistry in Forest Soils

Dhamala and Mitchell (1995) used 35S in situ to study sulfur biogeochemistry in a northern hardwood forest soil. They characterized different sulfur pools, their vertical distribution, and seasonal variation, revealing insights into soil sulfur dynamics and ecosystem nutrient cycling (Dhamala & Mitchell, 1995).

Isotope Exchange Reactions in Marine Sediments

Fossing, Thode-Andersen, and Jørgensen (1992) explored isotope exchange reactions between 35S-labeled sulfur compounds in anoxic marine sediments. Their study provided valuable information on sulfur cycling in marine environments, highlighting the rapid incorporation of 35S into various sulfur pools (Fossing, Thode-Andersen, & Jørgensen, 1992).

Nutrient Cycling in Pastures

Till and May (1970) measured the incorporation of 35S from gypsum into the wool of sheep grazing on pastures, providing insights into nutrient cycling in grazed pastures and the turnover of sulfur in soil-plant-animal systems (Till & May, 1970).

Sulfur Behavior in Industrial Catalysis

Qian, Ishihara, Wang, Tsuzuki, Godo, and Kabe (1997) used a 35S radioisotope pulse tracer method to study the behavior of sulfur on a sulfided catalyst under hydrodesulfurization conditions. This research is pivotal in understanding the mechanism of industrial catalytic processes (Qian et al., 1997).

Determination of Sulfur in Steels

Paul (2008) developed a method for determining low-level sulfur in steels using radiochemical neutron activation analysis with sulfur-35. This technique is crucial for quality control and material analysis in the metallurgical industry (Paul, 2008).

Eigenschaften

CAS-Nummer |

15117-53-0 |

|---|---|

Produktname |

Sulfur-35 |

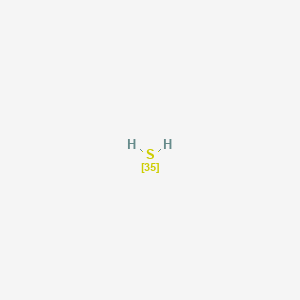

Molekularformel |

H2S |

Molekulargewicht |

36.985 g/mol |

IUPAC-Name |

sulfane |

InChI |

InChI=1S/H2S/h1H2/i1+3 |

InChI-Schlüssel |

RWSOTUBLDIXVET-AKLPVKDBSA-N |

Isomerische SMILES |

[35SH2] |

SMILES |

S |

Kanonische SMILES |

S |

Andere CAS-Nummern |

15117-53-0 |

Synonyme |

35S radioisotope S-35 radioisotope Sulfur-35 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)